O-Isobutyl-N-Boc-cefprozil
Description
Contextualization within Modern Pharmaceutical Synthesis Research
The synthesis of complex organic molecules lies at the heart of modern pharmaceutical research and development. Among the myriad of therapeutic agents, β-lactam antibiotics, such as penicillins and cephalosporins, remain a cornerstone in the fight against bacterial infections. nih.govnih.gov The intricate molecular architecture of these compounds, characterized by the strained four-membered β-lactam ring, presents significant challenges to synthetic chemists. nih.govgoogle.com The continuous evolution of antibiotic resistance necessitates the development of new generations of these drugs, driving research into more efficient and versatile synthetic methodologies. nih.govnih.gov
The core of cephalosporin (B10832234) synthesis often involves the modification of the 7-aminocephalosporanic acid (7-ACA) nucleus. nih.gov Variations in the side chains at the C-3 and C-7 positions of the cephem core are crucial for modulating the antibacterial spectrum, improving stability against β-lactamases, and enhancing pharmacokinetic properties. nih.govresearchgate.net Consequently, the development of advanced synthetic intermediates that allow for the facile and selective introduction of these side chains is a key area of investigation in pharmaceutical chemistry. researchgate.netnih.gov
Significance of Protecting Group Chemistry in Complex Molecule Synthesis
The synthesis of multifunctional molecules like cephalosporins would be nearly impossible without the strategic use of protecting groups. Protecting groups are chemical moieties that temporarily mask a reactive functional group, preventing it from interfering with reactions occurring at other sites in the molecule. google.com This strategy allows for a high degree of control and selectivity in complex synthetic sequences. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable in high yield without affecting other parts of the molecule. google.com
Overview of N-Boc and O-Alkyl Protection Strategies in β-Lactam Chemistry
Among the various protecting groups available to organic chemists, the tert-butoxycarbonyl (Boc) group is widely employed for the protection of amines. google.comscispace.com The N-Boc group is valued for its stability under a broad range of conditions, including those involving nucleophiles and catalytic hydrogenation, yet it can be easily removed under acidic conditions. google.comscispace.com This combination of stability and facile cleavage makes it a preferred choice in the synthesis of many complex molecules, including cephalosporin intermediates. scispace.comresearchgate.net The use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is a common method for introducing the N-Boc group onto an amine. google.comresearchgate.net
O-Alkyl protection is another crucial strategy, often used to protect carboxylic acids as esters or hydroxyl groups as ethers. In cephalosporin synthesis, the carboxylic acid at the C-4 position is frequently protected as an ester to prevent its interference in subsequent reactions. The choice of the alkyl group can influence the properties of the intermediate and the conditions required for deprotection. For example, some O-alkyl groups are designed to be labile under specific acidic or basic conditions, or removable via hydrogenolysis. google.com The isobutyl group, a type of alkyl group, can be used in this context.
The combined use of N-Boc and O-Alkyl protection allows for orthogonal control over the reactivity of different functional groups within the same molecule. This means that one protecting group can be removed selectively in the presence of the other, enabling a stepwise and controlled synthetic sequence. This approach is fundamental to the construction of advanced intermediates like O-Isobutyl-N-Boc-cefprozil.
Research Scope and Objectives Pertaining to O-Isobutyl-N-Boc-cefprozil
The focus of this research article is the chemical compound O-Isobutyl-N-Boc-cefprozil. This molecule represents a key protected intermediate in the synthesis of cefprozil (B1668874), a second-generation oral cephalosporin antibiotic. google.com The structure of O-Isobutyl-N-Boc-cefprozil incorporates two critical protecting groups: an N-Boc group at the C-7 amino function and an O-isobutyl ester protecting the carboxylic acid at C-4.
The primary objectives of studying this specific intermediate are to:
Investigate efficient synthetic routes for its preparation.
Characterize its chemical and physical properties.
Understand its role as a precursor in the total synthesis of cefprozil.
Properties
Molecular Formula |
C29H37N3O9S |
|---|---|
Molecular Weight |
603.7 g/mol |
IUPAC Name |
2-methylbutoxycarbonyl (7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C29H37N3O9S/c1-7-9-18-15-42-25-21(24(35)32(25)22(18)26(36)40-28(38)39-14-16(3)8-2)30-23(34)20(17-10-12-19(33)13-11-17)31-27(37)41-29(4,5)6/h7,9-13,16,20-21,25,33H,8,14-15H2,1-6H3,(H,30,34)(H,31,37)/b9-7+/t16?,20-,21-,25?/m1/s1 |
InChI Key |
FLOMVFSWBSBLGJ-BIFXVDTFSA-N |
Isomeric SMILES |
CCC(C)COC(=O)OC(=O)C1=C(CSC2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)/C=C/C |
Canonical SMILES |
CCC(C)COC(=O)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)C=CC |
Origin of Product |
United States |
Analytical Characterization Methodologies for Research Scale Intermediates
Spectroscopic Techniques for Structural Elucidation of O-Isobutyl-N-Boc-cefprozil
Spectroscopic methods are indispensable for unequivocally determining the molecular structure of synthetic intermediates like O-Isobutyl-N-Boc-cefprozil. These techniques probe the molecule's interaction with electromagnetic radiation, providing detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural assignment.
For O-Isobutyl-N-Boc-cefprozil, ¹H NMR spectroscopy is expected to reveal characteristic signals for each distinct proton in the molecule. The introduction of the N-Boc (tert-butyloxycarbonyl) and O-isobutyl groups imparts unique signatures compared to the parent cefprozil (B1668874) molecule. The large singlet integrating to nine protons around 1.4-1.5 ppm is a definitive indicator of the tert-butyl group from the Boc moiety. The isobutyl group would present a doublet for the six methyl protons around 0.9-1.0 ppm, a multiplet for the methine proton, and a doublet for the methylene (B1212753) (-O-CH₂-) protons. yale.eduyale.eduoregonstate.edu Protons on the cephalosporin (B10832234) core, such as those on the β-lactam ring and the propenyl side chain, would appear at their respective characteristic chemical shifts, confirming the integrity of the core structure. researchgate.netchemistrysteps.comlibretexts.orglibretexts.org
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. Key expected signals include those for the carbonyl carbons of the β-lactam ring, the carboxylic acid, and the carbamate (B1207046) group of the Boc protector. The distinct signals for the isobutyl and tert-butyl groups would also be readily identifiable, confirming the successful incorporation of both protective and modifying groups.
Table 1: Predicted ¹H NMR Chemical Shifts for O-Isobutyl-N-Boc-cefprozil
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Boc (tert-butyl) | 1.4 - 1.5 | Singlet (s) |
| Isobutyl (-CH(CH₃)₂) | 0.9 - 1.0 | Doublet (d) |
| Isobutyl (-CH(CH₃)₂) | 1.9 - 2.1 | Multiplet (m) |
| Isobutyl (-O-CH₂-) | 3.7 - 3.8 | Doublet (d) |
| Propenyl (-CH=CH-CH₃) | 1.6 - 1.7 | Doublet (d) |
| Propenyl (-CH=CH-CH₃) | 5.5 - 6.5 | Multiplet (m) |
| β-lactam protons | 5.0 - 5.8 | Doublets (d) |
| Aromatic protons | 6.8 - 7.3 | Doublets (d) |
| α-amino proton | 5.4 - 5.6 | Doublet (d) |
| Amide NH | 8.0 - 9.0 | Doublet (d) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. acdlabs.com For O-Isobutyl-N-Boc-cefprozil, techniques like Electrospray Ionization (ESI) would be employed to generate a protonated molecular ion [M+H]⁺, allowing for the precise determination of its molecular mass.
Table 2: Predicted Key Mass Spectrometry Fragments for O-Isobutyl-N-Boc-cefprozil
| m/z Value | Proposed Fragment Identity |
| 546.2 | [M+H]⁺ (Protonated molecular ion) |
| 490.2 | [M - C₄H₈ + H]⁺ (Loss of isobutylene (B52900) from Boc group) |
| 446.2 | [M - C₅H₈O₂ + H]⁺ (Loss of Boc group) |
| 389.1 | [M - C₅H₈O₂ - C₄H₈ + H]⁺ (Loss of Boc and Isobutyl groups) |
| various | Fragments from cephalosporin core cleavage |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. sgu.ru For O-Isobutyl-N-Boc-cefprozil, the IR spectrum would display characteristic absorption bands confirming key structural features. rsc.orgresearchgate.net
A strong absorption band in the region of 1750-1780 cm⁻¹ is a hallmark of the carbonyl group within the strained four-membered β-lactam ring. researchgate.net The carbamate carbonyl of the Boc group typically shows a strong absorption around 1680-1720 cm⁻¹. oup.commdpi.comaip.orgresearchgate.netresearchgate.net The carboxylic acid C=O stretch would be observed around 1700-1725 cm⁻¹. Furthermore, the C-O stretching vibrations of the ether linkage in the isobutyl group would appear in the 1000-1300 cm⁻¹ region. nih.govnih.govchemicalbook.comlibretexts.orgnist.gov The presence of N-H stretching from the amide linkage would also be visible.
Table 3: Predicted Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3250 - 3400 | Medium |
| C-H Stretch (sp³, sp²) | 2850 - 3100 | Medium-Strong |
| C=O Stretch (β-Lactam) | 1750 - 1780 | Strong |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O Stretch (Boc Carbamate) | 1680 - 1720 | Strong |
| C=C Stretch (Aromatic/Alkene) | 1500 - 1650 | Medium-Variable |
| C-O Stretch (Ether) | 1000 - 1300 | Strong |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
Should O-Isobutyl-N-Boc-cefprozil be isolated as a crystalline solid, X-ray Diffraction (XRD) would be the definitive method for determining its three-dimensional atomic arrangement in the solid state. wikipedia.org Powder X-ray Diffraction (PXRD) provides a unique fingerprint for a specific crystalline form, which is crucial for identifying polymorphs, solvates, or hydrates.
The analysis of a crystalline sample would yield a diffraction pattern with a distinct set of peaks at specific 2θ angles. This pattern can be used to determine the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal lattice. This information is fundamental for controlling the solid-state properties of the intermediate, which can impact its stability, solubility, and handling characteristics in subsequent manufacturing steps. While specific data for this derivative is not publicly available, analysis would follow established crystallographic methods. cambridge.orgresearchgate.netresearchgate.net
Chromatographic Purity Assessment and Impurity Profiling in Synthetic Batches
Chromatographic techniques are essential for separating the target compound from impurities, which can include starting materials, reagents, by-products, and degradation products. synthinkchemicals.com Establishing a robust chromatographic method is critical for quality control of synthetic batches.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity
High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of pharmaceutical compounds and for impurity profiling. thermofisher.com A reversed-phase HPLC (RP-HPLC) method is typically developed for cephalosporin-related compounds.
Method development for O-Isobutyl-N-Boc-cefprozil would involve optimizing several parameters to achieve efficient separation from potential impurities. A C18 stationary phase is commonly used for its ability to separate compounds of moderate polarity. nih.govresearchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govchromatographyonline.comscielo.org.mxtandfonline.comsysrevpharm.org The gradient or isocratic elution profile, flow rate, and column temperature would be fine-tuned to ensure sharp peaks and good resolution between the main component and any impurities. uspnf.com Detection is typically performed using a UV detector, set at a wavelength where the chromophores in the molecule, such as the aromatic ring and the cephem nucleus, exhibit strong absorbance (e.g., 220-280 nm). The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose of purity analysis. thermofisher.com
Table 4: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Ammonium Phosphate Buffer, pH 4.4 |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient or Isocratic (e.g., 70:30 A:B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Table 5: Hypothetical Impurity Profile by HPLC
| Compound | Retention Time (min) | Relative Retention Time | Specification Limit (%) |
| Cefprozil | 4.5 | ~0.6 | ≤ 0.2 |
| N-Boc-cefprozil | 6.2 | ~0.8 | ≤ 0.5 |
| O-Isobutyl-N-Boc-cefprozil | 7.8 | 1.00 | ≥ 98.0 |
| Unknown Impurity 1 | 9.1 | ~1.17 | ≤ 0.15 |
| Unknown Impurity 2 | 10.5 | ~1.35 | ≤ 0.15 |
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of compounds that are volatile or can be made volatile upon derivatization. researchgate.net In the synthesis of O-Isobutyl-N-Boc-cefprozil, GC is primarily utilized for the detection and quantification of residual volatile components. These can include solvents used in the reaction, unreacted volatile starting materials, or volatile byproducts.
The principle of GC relies on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a heated column. For instance, in the synthetic step leading to O-Isobutyl-N-Boc-cefprozil, solvents such as isobutanol (used for the esterification) or other organic solvents must be controlled and monitored. A GC method, often with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can provide high sensitivity and selectivity for these volatile organic compounds (VOCs). mdpi.comnih.gov The analysis ensures that the intermediate is free from excessive solvent residues that could interfere with subsequent synthetic steps or lead to the formation of impurities.
Table 1: Application of GC in the Analysis of O-Isobutyl-N-Boc-cefprozil Synthesis
| Analyte Type | Example | Analytical Goal | Typical Detector |
| Residual Solvents | Isobutanol, Acetonitrile | Quantify solvent levels to meet process specifications | FID, MS |
| Volatile Reagents | Silylating agents | Confirm complete consumption of the reagent | FID, MS |
| Volatile Byproducts | Low molecular weight degradation products | Identify and quantify potential process impurities | MS |
Advanced Detection Techniques in Chromatography (e.g., UV, PDA, ELSD, MS Detectors)
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of non-volatile intermediates like O-Isobutyl-N-Boc-cefprozil. nih.govnih.gov The utility of HPLC is significantly enhanced by coupling it with advanced detection techniques that provide comprehensive information about the analyte. nih.govmdpi.com
UV/Vis and Photodiode Array (PDA) Detectors: O-Isobutyl-N-Boc-cefprozil, containing a β-lactam and other chromophoric structures, can be readily detected by Ultraviolet (UV) spectroscopy. A PDA detector offers a significant advantage over a standard fixed-wavelength UV detector by acquiring the entire UV spectrum for each point in the chromatogram. This is invaluable for assessing peak purity and for identifying co-eluting impurities, which may have different UV spectra. thermofisher.com For Cefprozil and its isomers, detection is typically set around 280 nm. nih.gov
Evaporative Light Scattering Detector (ELSD): For impurities or related substances that lack a significant UV chromophore, the ELSD provides a universal detection method. The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. This allows for the detection and relative quantification of nearly all compounds, regardless of their optical properties.
Mass Spectrometry (MS) Detector: Coupling HPLC with a Mass Spectrometer (LC-MS) is the most powerful technique for the structural elucidation and confirmation of O-Isobutyl-N-Boc-cefprozil and its impurities. synthinkchemicals.comcyberleninka.ruresearchgate.net MS provides precise mass-to-charge ratio (m/z) information, allowing for the confirmation of the molecular weight of the intermediate. Furthermore, tandem MS (MS/MS) can be used to fragment the molecule, providing structural information that is crucial for confirming its identity and for characterizing unknown impurities. researchgate.net
Table 2: Comparison of Advanced Chromatographic Detectors for O-Isobutyl-N-Boc-cefprozil Analysis
| Detector | Principle | Information Provided | Application for O-Isobutyl-N-Boc-cefprozil |
| UV/PDA | UV/Visible Light Absorbance | Quantitative data, peak purity, spectral information | Primary method for quantification and purity assessment. |
| ELSD | Light scattering of non-volatile particles | Near-universal detection, relative quantification | Detection of impurities lacking a UV chromophore. |
| MS | Mass-to-charge ratio of ionized molecules | Molecular weight confirmation, structural elucidation | Unambiguous identification of the intermediate and its impurities. |
Impurity Identification Strategies in Synthetic Pathways
The control of impurities is a critical aspect of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net For an intermediate like O-Isobutyl-N-Boc-cefprozil, impurities can arise from starting materials, reagents, or degradation during the synthesis and storage. A systematic strategy is required for their identification and control. synthinkchemicals.com
The strategy typically involves:
Stressing the Intermediate: Forced degradation studies (e.g., exposure to acid, base, oxidation, heat, light) are performed to intentionally generate potential degradation products.
Chromatographic Separation: An optimized HPLC method is used to separate the main component from all process-related and degradation-related impurities. thermofisher.com
Identification and Characterization: LC-MS/MS is the primary tool for identifying these impurities. By comparing the mass spectra and fragmentation patterns of the impurities with the parent compound, their structures can often be elucidated. For definitive structural confirmation, impurities may need to be isolated and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. synthinkchemicals.comsynthinkchemicals.com
Tracking and Control: Once identified, the impurities are tracked throughout the synthetic process to understand their formation and fate. This knowledge allows for the optimization of reaction conditions to minimize their formation.
Chemometric Approaches in Analytical Method Optimization for Intermediates
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. frontiersin.org In the context of analyzing O-Isobutyl-N-Boc-cefprozil, chemometric approaches are invaluable for developing and optimizing robust analytical methods efficiently. researchgate.net
Design of Experiments (DoE) for Robust Method Development
Design of Experiments (DoE) is a systematic and efficient approach to method development, contrasting with the traditional one-factor-at-a-time (OFAT) approach. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com For developing a robust HPLC method for O-Isobutyl-N-Boc-cefprozil, DoE can be used to simultaneously study the effects of multiple method parameters and their interactions. biopharminternational.comthomasalittleconsulting.com
This approach is a key component of the Quality by Design (QbD) paradigm in analytical method development. americanpharmaceuticalreview.comresearchgate.net A typical DoE study for an HPLC method would involve identifying critical parameters (e.g., mobile phase composition, pH, column temperature, flow rate), defining a range for each parameter, and running a series of experiments as dictated by the chosen experimental design (e.g., Box-Behnken, Central Composite). nih.gov The results, such as peak resolution and tailing factor, are then statistically analyzed to identify the optimal conditions and to establish a "design space" within which the method is robust and reliable. americanpharmaceuticalreview.comthomasalittleconsulting.com
Table 3: Example of a DoE Study for HPLC Method Optimization
| Factor (Variable) | Low Level | High Level | Response (Measured Outcome) |
| Acetonitrile Content (%) | 20% | 40% | Resolution between O-Isobutyl-N-Boc-cefprozil and key impurity |
| Mobile Phase pH | 3.0 | 5.0 | Peak Tailing Factor |
| Column Temperature (°C) | 25°C | 40°C | Retention Time |
Multivariate Data Analysis (MDA) in Chromatographic Data Interpretation
During the synthesis of O-Isobutyl-N-Boc-cefprozil, large and complex datasets are often generated, especially when using techniques like HPLC-PDA or LC-MS. Multivariate Data Analysis (MDA) provides tools to interpret this complex data. chromatographyonline.com
Principal Component Analysis (PCA) is an exploratory MDA technique that can reduce the dimensionality of the data, allowing for the identification of patterns, trends, and outliers. frontiersin.orgchromatographyonline.com For example, PCA can be applied to a series of chromatograms from different reaction batches to quickly assess batch-to-batch variability or to detect the presence of unexpected impurities.
Partial Least Squares (PLS) is a regression method used to model the relationship between two data matrices. researchgate.netchromatographyonline.com For instance, PLS can be used to build a model that correlates the full chromatographic profile (X-variables) with a critical quality attribute of the intermediate (Y-variable), such as its purity or the concentration of a specific impurity.
Retention Time Prediction and Peak Deconvolution Studies
In complex reaction mixtures, chromatograms can be crowded, with peaks potentially co-eluting. Advanced chemometric techniques can aid in both predicting chromatographic behavior and resolving overlapping signals.
Retention Time Prediction: Quantitative Structure-Retention Relationships (QSRR) are models that correlate the physicochemical properties of molecules (calculated from their structure) with their chromatographic retention time. mdpi.com For the analysis of O-Isobutyl-N-Boc-cefprozil, a QSRR model could be developed to predict the retention times of known impurities and potential, hypothetical byproducts. This is highly valuable for identifying unknown peaks in a chromatogram and for proactively developing separation methods that can resolve the main component from these potential contaminants. mdpi.com
Peak Deconvolution: When chromatographic separation is incomplete, mathematical techniques like Multivariate Curve Resolution (MCR) can be used to deconvolve the overlapping signals. nih.gov MCR can resolve the data from a co-eluting peak into its constituent pure component profiles (i.e., the chromatogram and the spectrum for each component). This is particularly powerful when applied to HPLC-PDA or LC-MS data, as it allows for the spectral identification and quantification of individual components even when they are not fully separated chromatographically. nih.gov
Mechanistic and Kinetic Investigations of Reactions Involving O Isobutyl N Boc Cefprozil
Reaction Pathway Elucidation of Protection and Deprotection Steps
The synthesis and modification of cefprozil (B1668874) analogues, such as O-Isobutyl-N-Boc-cefprozil, involve critical protection and deprotection steps to ensure regioselectivity and prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for the amine functionality, while the isobutyl group protects the carboxylic acid as an ester. Understanding the mechanisms of the removal of these groups is essential for optimizing the synthesis of the final active pharmaceutical ingredient.
The removal of the N-Boc protecting group is a fundamental transformation in syntheses involving O-Isobutyl-N-Boc-cefprozil. This deprotection is typically achieved under acidic or thermal conditions, each proceeding through a distinct mechanistic pathway.
Acid-Catalyzed Deprotection: The most common method for N-Boc cleavage involves the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.gov The mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the tert-butyl-oxygen bond to release the stable tert-butyl cation, which is typically scavenged by a nucleophile or eliminates a proton to form isobutylene (B52900). The resulting carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine of the cefprozil derivative. acsgcipr.org The choice of acid and solvent is critical; for instance, TFA in dichloromethane (B109758) is a standard system, though alternatives like HCl in dioxane are also employed. google.comreddit.com
Thermal Deprotection: Thermolytic deprotection offers an alternative, catalyst-free method for removing the N-Boc group. acsgcipr.org This method involves heating the substrate, often at temperatures of 150 °C or higher, in a suitable solvent like trifluoroethanol (TFE), methanol (B129727), or even water. nih.govacsgcipr.orgresearchgate.net The proposed mechanism involves a concerted fragmentation process, initiated by a slow proton transfer, that releases isobutylene, carbon dioxide, and the deprotected amine without the formation of a carbamic acid intermediate. acsgcipr.orgresearchgate.net This approach can be advantageous for substrates sensitive to strong acids. reddit.com Precise temperature control in continuous flow reactors can even allow for the selective deprotection of different N-Boc groups within the same molecule based on their relative reactivity. nih.govresearchgate.net
Table 1: Comparison of N-Boc Deprotection Methods
| Feature | Acid-Catalyzed Deprotection | Thermal Deprotection |
|---|---|---|
| Reagents | Strong acids (e.g., TFA, HCl) nih.gov | Heat, often with a high-boiling solvent (e.g., TFE, MeOH) nih.govresearchgate.net |
| Mechanism | Protonation, loss of tert-butyl cation, decarboxylation of carbamic acid acsgcipr.org | Concerted fragmentation with release of isobutylene and CO2 acsgcipr.orgresearchgate.net |
| Temperature | Typically 0 °C to room temperature reddit.com | High temperatures required (often >150 °C) acsgcipr.org |
| Advantages | Fast and efficient for many substrates. | Avoids harsh acidic conditions, suitable for acid-sensitive molecules. reddit.com |
| Disadvantages | Can affect other acid-sensitive functional groups (e.g., esters). reddit.com | Requires high temperatures which may degrade sensitive substrates. acsgcipr.org |
The isobutyl ester of O-Isobutyl-N-Boc-cefprozil serves to protect the C-4 carboxylic acid, a key recognition point for the biological targets of β-lactam antibiotics. unc.edu Cleavage of this ester, or hydrolysis, is necessary to yield the active carboxylic acid. This transformation is typically accomplished under acidic or basic conditions.
Under acidic conditions, the mechanism mirrors that of a standard acid-catalyzed ester hydrolysis. libretexts.org The process begins with the protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequently, a proton is transferred to the isobutoxy group, converting it into a good leaving group (isobutanol). The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the isobutanol, resulting in the protonated carboxylic acid. libretexts.org It is crucial to select deprotection conditions that are selective for either the N-Boc group or the ester to avoid a mixture of products.
Enzymatic methods can also be employed for the deprotection of esters in cephalosporin (B10832234) synthesis, offering high selectivity under mild conditions. nih.gov For instance, lipases have been used to deacetylate the 3'-acetoxy group on cephalosporin precursors while the carboxylic acid is protected as an ester. nih.gov
Kinetic Profiling of Key Synthetic Transformations
Kinetic studies are vital for understanding reaction rates, optimizing process parameters, and identifying potential bottlenecks in the synthesis of complex molecules like cefprozil derivatives.
Determining the rate law for key steps, such as N-Boc deprotection or ester cleavage, involves systematically varying the concentration of reactants and catalysts while monitoring the reaction progress over time. For the acid-catalyzed N-Boc deprotection of O-Isobutyl-N-Boc-cefprozil, the rate would likely show a dependence on the concentration of both the substrate and the acid catalyst. A plausible rate law might be expressed as:
Rate = k[O-Isobutyl-N-Boc-cefprozil]^m[H+]^n
where 'm' and 'n' are the reaction orders with respect to the substrate and the acid, respectively, and 'k' is the rate constant. Experimental data would be required to determine the specific values of these parameters. Similarly, the rate of thermal deprotection would be highly dependent on temperature, following the Arrhenius equation, which relates the rate constant to temperature and the activation energy of the reaction.
Influence of Reaction Conditions on Selectivity and Yield
For instance, in N-Boc deprotection, the choice of solvent can dramatically alter reaction efficiency. Studies on various N-Boc protected amines have shown that polar protic solvents like methanol (MeOH) and trifluoroethanol (TFE) can facilitate thermal deprotection at lower temperatures compared to less polar solvents like tetrahydrofuran (B95107) (THF) or toluene. nih.gov This suggests that solvents capable of hydrogen bonding can stabilize the transition state of the reaction.
Temperature is another critical parameter for controlling selectivity. By carefully controlling the temperature in a continuous flow system, it is possible to selectively remove a more labile N-Boc group (e.g., on an aryl amine) in the presence of a more robust one (e.g., on an alkyl amine). nih.gov This principle is crucial when multiple protecting groups are present. In the case of O-Isobutyl-N-Boc-cefprozil, using harsh acidic conditions (e.g., high acid concentration or high temperature) for N-Boc removal could inadvertently lead to the cleavage of the isobutyl ester, reducing the yield of the desired intermediate. reddit.com Therefore, milder conditions are often sought to achieve chemoselectivity.
Table 2: Effect of Reaction Conditions on Thermal N-Boc Deprotection of a Model Substrate (N-Boc Imidazole)
| Solvent | Temperature (°C) | Residence Time (min) | Yield (%) |
|---|---|---|---|
| TFE | 120 | 20 | 100 |
| Methanol | 120 | 25 | 100 |
| THF | 200 | 30 | 99 |
| Toluene | 230 | 30 | 99 |
(Data based on findings for a model substrate, illustrating the impact of solvent and temperature on reaction efficiency) nih.gov
Ultimately, the optimization of reaction conditions requires a careful balance to maximize the rate and yield of the desired transformation while minimizing side reactions and the degradation of the sensitive β-lactam core structure inherent in all cephalosporins. nih.govresearchgate.net
In-depth Analysis of O-Isobutyl-N-Boc-cefprozil Reactions Remains Elusive in Publicly Available Research
Despite a comprehensive search of scientific literature and patent databases, detailed mechanistic and kinetic investigations into reactions involving the chemical compound O-Isobutyl-N-Boc-cefprozil are not publicly available. Consequently, a thorough and scientifically accurate article structured around the specific areas of solvent effects, temperature and pressure optimization, and catalysis, as requested, cannot be generated at this time.
The requested article outline, focusing on:
Computational and Theoretical Studies on O Isobutyl N Boc Cefprozil
Quantum Chemical Calculations for Conformational Analysis and Stability
Quantum chemical calculations are fundamental in determining the three-dimensional structure and stability of molecules. These methods provide detailed information about the electronic structure, which governs the molecule's geometry and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. acs.orgnih.gov It is widely employed to predict the optimized geometry of cephalosporin (B10832234) derivatives, including bond lengths, bond angles, and dihedral angles. acs.org For a molecule like O-Isobutyl-N-Boc-cefprozil, DFT calculations can elucidate the planarity of the β-lactam ring, the pucker of the dihydrothiazine ring, and the orientation of the isobutyl and Boc protecting groups.
DFT calculations for cephalosporin-related structures are typically performed using specific functionals and basis sets, such as B3LYP with a 6-31G* basis set, to achieve a balance between accuracy and computational cost. nih.gov The results of such a study would provide a detailed picture of the molecule's ground-state geometry.
Interactive Table 1: Hypothetical Optimized Geometric Parameters for O-Isobutyl-N-Boc-cefprozil using DFT
| Parameter | Bond/Angle | Value (Illustrative) |
| Bond Length | C=O (β-lactam) | 1.22 Å |
| Bond Length | N-C (β-lactam) | 1.38 Å |
| Bond Length | C-S (dihydrothiazine) | 1.85 Å |
| Bond Angle | C-N-C (β-lactam) | 91.5° |
| Dihedral Angle | H-C6-C7-H | 45.0° |
| Dihedral Angle | O=C-N-C (Boc) | 175.0° |
Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations for similar cephalosporin structures.
Cephalosporins are known for their conformational flexibility, particularly in the six-membered dihydrothiazine ring. nih.gov This ring can adopt several low-energy conformations, often referred to as "S1-up" and "C2-up" puckering, which can influence the molecule's biological activity. nih.gov Quantum chemical calculations can map the potential energy surface of O-Isobutyl-N-Boc-cefprozil to identify the most stable conformers and the energy barriers between them. nih.gov
The presence of bulky protecting groups like the isobutyl and Boc groups introduces additional rotational degrees of freedom, leading to a more complex conformational landscape. Understanding the preferred conformations is crucial as it can affect how the molecule interacts with biological targets or reagents in a chemical reaction. A computational study would typically reveal a few low-energy conformers that are likely to be populated at room temperature.
Interactive Table 2: Hypothetical Relative Energies of O-Isobutyl-N-Boc-cefprozil Conformers
| Conformer | Dihydrothiazine Ring Pucker | Isobutyl Group Orientation | Relative Energy (kcal/mol) |
| 1 | S1-up | Anti | 0.00 |
| 2 | C2-up | Anti | 1.50 |
| 3 | S1-up | Gauche | 2.10 |
| 4 | C2-up | Gauche | 3.50 |
Note: This table presents hypothetical data to illustrate the relative stability of different conformers that could be determined through quantum chemical calculations.
Molecular Dynamics Simulations for Reactivity Prediction
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. preprints.org By simulating the motion of atoms, MD can be used to explore reaction pathways, predict reactivity, and understand how a molecule interacts with its environment, such as a solvent or a biological receptor. drugbank.comresearchgate.netsoton.ac.uk
The chemical reactivity of cephalosporins is largely determined by the stability of the β-lactam ring. nih.gov MD simulations, often in combination with quantum mechanics (QM/MM methods), can be used to model chemical reactions, such as the hydrolysis of the β-lactam ring. These simulations can identify the transition state of the reaction and calculate the activation energy, which is a key indicator of reaction rate. For O-Isobutyl-N-Boc-cefprozil, this would involve modeling the approach of a nucleophile to the carbonyl carbon of the β-lactam ring and the subsequent ring-opening process.
Interactive Table 3: Hypothetical Activation Energies for β-Lactam Ring Opening of O-Isobutyl-N-Boc-cefprozil
| Reaction | Nucleophile | Solvent | Activation Energy (kcal/mol) |
| Hydrolysis | H₂O | Water | 25.0 |
| Aminolysis | NH₃ | Acetonitrile (B52724) | 20.5 |
Note: The data provided is illustrative of the type of results that can be obtained from QM/MM simulations of reaction transition states.
In a biological context, the interaction of cephalosporins with enzymes, such as β-lactamases, is of great interest. nih.gov MD simulations can be used to model the binding of O-Isobutyl-N-Boc-cefprozil to the active site of such an enzyme and to study the formation of catalytic intermediates, like the acyl-enzyme complex. nih.govnih.gov These models can provide detailed information on the binding interactions, such as hydrogen bonds and hydrophobic contacts, and help to understand the mechanism of catalysis or inhibition. nih.gov
Interactive Table 4: Hypothetical Binding Energies of Catalytic Intermediates for O-Isobutyl-N-Boc-cefprozil with a β-Lactamase
| Intermediate | Key Interacting Residue | Binding Energy (kcal/mol) |
| Michaelis Complex | Ser70 | -8.5 |
| Acyl-Enzyme Intermediate | Ser70 | -15.2 |
Note: This table contains hypothetical data representing the binding affinities of intermediates in an enzyme-catalyzed reaction, as would be predicted by molecular docking and MD simulations.
In Silico Prediction of Retrosynthetic Pathways for Cephalosporin Derivatives
The synthesis of complex molecules like cephalosporin derivatives can be challenging. In silico retrosynthesis tools use algorithms to propose potential synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. arxiv.orgresearchgate.net For O-Isobutyl-N-Boc-cefprozil, a retrosynthetic analysis would identify key bond disconnections to simplify the structure.
These computational approaches can suggest multiple synthetic pathways, which can then be evaluated by chemists for feasibility and efficiency. nih.gov This can significantly accelerate the process of designing and optimizing the synthesis of new cephalosporin analogues.
Interactive Table 5: Hypothetical In Silico Retrosynthetic Analysis of O-Isobutyl-N-Boc-cefprozil
| Disconnection | Precursors | Synthetic Reaction Type |
| O-Isobutyl ester | N-Boc-cefprozil, Isobutanol | Esterification |
| N-Boc protecting group | Cefprozil (B1668874), Di-tert-butyl dicarbonate (B1257347) | N-protection |
| Cefprozil core | 7-amino-3-(prop-1-en-1-yl)-3-cephem-4-carboxylic acid, D-(-)-α-Amino-p-hydroxyphenylacetyl chloride | Amide coupling |
Note: This table outlines a plausible retrosynthetic pathway for O-Isobutyl-N-Boc-cefprozil as might be suggested by in silico prediction tools.
Computer-Aided Synthesis Design Tools
Computer-Aided Synthesis Planning (CASP) has emerged as a transformative field in synthetic chemistry, leveraging computational power to devise optimal synthetic routes for target molecules. synthiaonline.com These tools utilize extensive databases of chemical reactions and sophisticated algorithms to propose and evaluate potential synthetic pathways. synthiaonline.com For a molecule like O-Isobutyl-N-Boc-cefprozil, CASP can be instrumental in identifying efficient and scalable routes for its preparation.
The application of CASP tools to O-Isobutyl-N-Boc-cefprozil would involve several key steps:
Target Molecule Input: The structure of O-Isobutyl-N-Boc-cefprozil is entered into the software.
Retrosynthetic Analysis: The program would work backward from the target molecule, proposing a series of disconnections based on known chemical reactions to identify potential starting materials.
Pathway Evaluation: The software would then evaluate the generated synthetic routes based on various parameters such as reaction yield, cost of starting materials, reaction conditions, and potential for side reactions.
The use of artificial intelligence and machine learning in CASP allows for the prediction of novel synthetic routes that may not be immediately obvious to a human chemist. synthiaonline.com By training on vast datasets of successful and unsuccessful reactions, these tools can predict the feasibility of a particular synthetic step with increasing accuracy. synthiaonline.com
| CASP Tool Feature | Application to O-Isobutyl-N-Boc-cefprozil Synthesis | Potential Benefit |
| Reaction Database Searching | Identifies established methods for forming the β-lactam ring, attaching the side chains, and protecting functional groups. | Speeds up the initial stages of synthesis design by leveraging known chemistry. |
| Retrosynthesis Algorithms | Proposes multiple disconnection strategies for the C-N amide bond, the ether linkage, and the Boc protecting group. | Uncovers a wider range of potential synthetic routes for consideration. |
| Predictive Yield Models | Estimates the potential yield for each step in the proposed synthetic pathways. | Allows for a quantitative comparison of different synthetic strategies to select the most efficient one. |
| Reagent & Catalyst Suggestion | Recommends specific reagents and catalysts for key transformations, such as the acylation of the 7-aminocephalosporanic acid (7-ACA) core. | Optimizes reaction conditions for higher yields and fewer byproducts. |
Retrosynthetic Analysis of Complex β-Lactam Structures
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. For a complex β-lactam structure like O-Isobutyl-N-Boc-cefprozil, this analysis is crucial for developing a logical and efficient synthetic strategy.
The key structural features of O-Isobutyl-N-Boc-cefprozil to consider in a retrosynthetic analysis are:
The core bicyclic β-lactam ring system (cephem nucleus).
The (Z)-propenyl group at the C-3 position.
The protected aminoacyl side chain at the C-7 position.
The isobutyl ether linkage on the phenylglycine moiety.
The Boc (tert-butoxycarbonyl) protecting group on the α-amino group.
A plausible retrosynthetic analysis of O-Isobutyl-N-Boc-cefprozil would begin by disconnecting the most accessible and synthetically logical bonds. The primary disconnection would be the amide bond linking the acyl side chain to the 7-amino position of the cephem nucleus. This leads to two key precursors: the protected side chain and the 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (7-APCA) core.
Further disconnection of the protected side chain, O-Isobutyl-N-Boc-D-phenylglycine, would involve the removal of the Boc protecting group and the disconnection of the isobutyl ether, leading back to N-Boc-D-phenylglycine and isobutanol, or further back to D-phenylglycine itself.
The 7-APCA core is a common intermediate in cephalosporin synthesis and can be derived from naturally occurring cephalosporin C or through total synthesis.
| Target Molecule | Disconnection | Precursor 1 | Precursor 2 |
| O-Isobutyl-N-Boc-cefprozil | C7-Amide Bond | O-Isobutyl-N-Boc-D-phenylglycine | 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (7-APCA) |
| O-Isobutyl-N-Boc-D-phenylglycine | N-Boc Protection | O-Isobutyl-D-phenylglycine | (Boc)₂O |
| O-Isobutyl-D-phenylglycine | O-Isobutyl Ether | D-p-Hydroxyphenylglycine | Isobutyl bromide |
This systematic approach allows chemists to identify readily available starting materials and to plan a forward synthesis with a high probability of success. Computational tools can aid in this process by suggesting strategic disconnections and evaluating the stability and reactivity of the resulting synthons and their synthetic equivalents.
Process Development Research for O Isobutyl N Boc Cefprozil Synthesis
Optimization of Reaction Conditions for Scalability
Solvent selection is a critical aspect of process development, profoundly impacting reaction efficiency, safety, and environmental footprint. unibo.it Green chemistry principles guide the selection of solvents to minimize waste and hazard. acsgcipr.org Pharmaceutical companies have developed solvent selection guides that rank common solvents based on safety, health, and environmental criteria. rsc.orggctlc.org For the synthesis of O-Isobutyl-N-Boc-cefprozil, solvents would be chosen to ensure high solubility of reactants and intermediates while adhering to green chemistry standards. unibo.it The goal is to replace hazardous solvents like halogenated hydrocarbons or aprotic solvents like DMF and DMAc with greener alternatives. rsc.org
The application of green metrics such as Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, is essential for evaluating the sustainability of the process. unibo.it A lower PMI indicates a more efficient and less wasteful process.
Table 1: Green Solvent Selection Guide
| Classification | Recommended Solvents | Solvents to Avoid |
|---|---|---|
| Preferred | Water, Ethanol, Isopropanol, Ethyl Acetate (B1210297), n-Butanol | Diethyl Ether, Benzene, Chloroform (B151607), Carbon Tetrachloride |
| Usable | Methanol (B129727), Acetone, Heptane, Toluene, Acetonitrile (B52724) | Dichloromethane (B109758), Pentane, Hexane, Di-isopropyl ether |
| Undesirable | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Dioxane | Nitromethane, Hexamethylphosphoramide (HMPA) |
This table is a generalized representation based on common industry guides. rsc.org
Catalysts are fundamental in modern organic synthesis for enhancing reaction rates and selectivity. In the synthesis of cephalosporin (B10832234) antibiotics, both chemical and enzymatic catalysts are employed. researchgate.net Optimizing catalyst loading is a key aspect of process development, aiming to use the minimum amount of catalyst required for efficient conversion to reduce costs and minimize potential contamination of the final product.
For the synthesis of O-Isobutyl-N-Boc-cefprozil, this could involve catalysts for the esterification of the cephem core or the coupling reaction. Strategies for catalyst recycling are crucial for sustainable manufacturing. This can involve using heterogeneous catalysts that are easily filtered from the reaction mixture or immobilizing homogeneous catalysts on a solid support. acs.org The use of immobilized enzymes, such as penicillin acylase in the synthesis of other β-lactams, offers high selectivity under mild conditions and allows for easier separation and reuse, contributing to a greener process. researchgate.net
Continuous Flow Chemistry Applications in Intermediate Synthesis
Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering significant advantages over traditional batch processing. encyclopedia.pubmt.com This approach involves performing chemical reactions in a continuous stream within a network of tubes or microreactors. researchgate.net For the synthesis of a key intermediate like O-Isobutyl-N-Boc-cefprozil, flow chemistry can be applied to one or more steps, a concept known as reaction telescoping, which avoids the isolation of intermediates. nih.govuc.pt This methodology has been successfully applied to the synthesis of various antibiotics, leading to improved yields, reduced reaction times, and enhanced safety. nih.gov
Flow reactors provide superior control over reaction parameters compared to batch reactors. researchgate.netmt.com The high surface-area-to-volume ratio in microreactors allows for highly efficient heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions that can be difficult to control on a large scale in batch mode. researchgate.netnih.gov This precise control leads to better reproducibility, higher yields, and a cleaner product profile with fewer impurities. mt.com Furthermore, performing reactions under high pressure and temperature is safer in the small, contained volume of a flow reactor, potentially allowing for novel reaction pathways that are inaccessible in batch processing. mt.com
Table 2: Comparison of Batch vs. Continuous Flow Processing
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-to-volume ratio researchgate.netnih.gov |
| Mass Transfer | Often requires vigorous stirring | Rapid and efficient mixing nih.gov |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reaction volumes encyclopedia.pubmt.com |
| Scalability | Complex "scaling-up" process | Simpler "scaling-out" by running reactors in parallel |
| Process Control | Slower response to parameter changes | Precise and rapid control of temperature, pressure, time researchgate.net |
| Reproducibility | Can vary between batches | High consistency and reproducibility mt.com |
The design of the flow reactor is tailored to the specific requirements of the chemical transformation. Common designs include packed-bed reactors, where a solid catalyst or reagent is packed into a column, and wall-coated reactors, where the catalyst is immobilized on the inner surface of the reactor tubing. acs.org The choice of reactor design impacts fluid dynamics, reaction efficiency, and the potential for blockages. acs.org
Process intensification is a key outcome of applying flow chemistry. It refers to the development of smaller, cleaner, and more energy-efficient manufacturing processes. By significantly reducing reaction times—from hours in batch to minutes or even seconds in flow—and increasing the space-time yield, flow chemistry allows for the production of large quantities of material in a much smaller manufacturing footprint. encyclopedia.pubnih.gov This leads to substantial reductions in capital and operational costs.
Strategies for By-product Reduction and Waste Minimization in Laboratory Scale-Up
A central goal of process development is to minimize waste and the formation of by-products. acs.org Strategies for achieving this in the scale-up of O-Isobutyl-N-Boc-cefprozil synthesis are aligned with the principles of green chemistry and pollution prevention. researchgate.net This begins with careful planning and inventory control to avoid the over-purchase and subsequent disposal of unused starting materials. acs.org
Substituting hazardous reagents with safer, more environmentally benign alternatives is a common and effective strategy. acs.org For example, replacing a toxic solvent with a greener option can significantly reduce the environmental impact of the process. acs.org Furthermore, optimizing reaction conditions not only maximizes the yield of the desired product but also suppresses side reactions that lead to by-products. The implementation of in-line analytical techniques (Process Analytical Technology - PAT) within a continuous flow setup allows for real-time monitoring of the reaction, enabling immediate adjustments to maintain optimal conditions and prevent the formation of impurities. nih.govdurham.ac.uk Effective waste management programs are also crucial for handling any waste that is generated, ensuring it is treated and disposed of in an environmentally responsible manner. researchgate.net
Development of Cleaner Synthetic Routes
The pharmaceutical industry is increasingly prioritizing the development of environmentally benign synthetic processes. In the context of O-Isobutyl-N-Boc-cefprozil synthesis, research has explored several avenues to minimize the environmental footprint while maximizing yield and purity. Traditional synthetic methods for cephalosporins often involve the use of hazardous reagents and solvents, leading to significant waste generation.
One promising approach involves the use of enzymatic catalysis. Biocatalytic methods offer high selectivity and operate under mild reaction conditions, significantly reducing energy consumption and the formation of byproducts. For instance, the enzymatic acylation of the cefprozil (B1668874) nucleus using a modified penicillin G acylase has been investigated. This method avoids the use of harsh coupling agents and chlorinated solvents, which are prevalent in conventional chemical synthesis.
Another key area of development is the implementation of solvent substitution strategies. The replacement of hazardous solvents like dichloromethane and chloroform with greener alternatives such as ionic liquids or supercritical fluids is being actively researched. These alternative solvent systems can lead to improved reaction rates and easier product separation, contributing to a more sustainable process.
| Synthetic Route | Key Features | Environmental Impact |
| Conventional Chemical Synthesis | Use of hazardous reagents and chlorinated solvents. | High waste generation, significant environmental footprint. |
| Enzymatic Catalysis | High selectivity, mild reaction conditions. | Reduced energy consumption and byproduct formation. |
| Solvent Substitution | Replacement of hazardous solvents with greener alternatives. | Improved reaction rates and easier product separation. |
| Atom Economy Principles | Minimizing protecting groups, one-pot synthesis. | Reduced waste, simplified manufacturing process. |
In Situ Monitoring for Process Control
To ensure consistent product quality and process efficiency, the implementation of in-situ monitoring techniques, a cornerstone of Process Analytical Technology (PAT), is crucial in the synthesis of O-Isobutyl-N-Boc-cefprozil. Real-time monitoring allows for a deeper understanding of the reaction kinetics and thermodynamics, enabling tighter control over critical process parameters.
Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for in-situ reaction monitoring. These methods provide real-time information on the concentration of reactants, intermediates, and the final product without the need for sample extraction. This continuous data stream allows for the precise determination of reaction endpoints and the detection of any process deviations in real-time.
Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are also integrated into the process for online analysis. Automated sampling and analysis systems can provide detailed information on the purity profile of the reaction mixture, enabling the identification and quantification of impurities as they form. This is particularly important in controlling the formation of process-related impurities that can impact the quality of the final active pharmaceutical ingredient. The commercial synthesis of cefprozil has seen efforts to control a specific process impurity, ethoxycarbonylcefprozil, through process modifications researchgate.net.
The data generated from these in-situ monitoring tools can be used to develop sophisticated process control strategies. For example, feedback control loops can be implemented to automatically adjust process parameters, such as temperature or reagent addition rate, to maintain the reaction within its optimal operating window. This level of control not only ensures consistent product quality but also enhances process safety and efficiency.
| Monitoring Technique | Information Provided | Application in Process Control |
| FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and product. | Determination of reaction endpoints, detection of process deviations. |
| High-Performance Liquid Chromatography (HPLC) | Detailed purity profile, identification and quantification of impurities. | Control of impurity formation, ensuring product quality. |
Future Research Directions and Unexplored Avenues in Protected Cephalosporin Intermediate Chemistry
Novel Protecting Group Chemistries for β-Lactam Scaffolds
The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules like cephalosporins. The future in this domain lies in creating more sophisticated and versatile protecting groups that offer enhanced control over chemical transformations.
The development of novel orthogonal and labile protecting groups is a primary focus for streamlining the synthesis of β-lactam antibiotics. Orthogonal protecting groups, which can be removed under distinct conditions without affecting other groups, are crucial for synthesizing complex, polyfunctional molecules. acs.org Research is moving towards groups that can be cleaved under exceptionally mild conditions to preserve the sensitive β-lactam core. For instance, the choice of an N-protecting group on an imine can control the stereochemical outcome of Staudinger reactions, preferentially yielding either cis or trans-β-lactams. nih.gov
The electronic properties of protecting groups can significantly influence the reactivity of the β-lactam scaffold itself. Studies on glycal-based β-lactam synthesis have shown that the electron-withdrawing ability of distant protecting groups impacts the electron density of the reacting system, thereby dictating the kinetics of the cycloaddition reaction. nih.govresearchgate.net This understanding allows for the fine-tuning of reactivity by selecting appropriate protecting groups. Future work will likely focus on designing "smart" protecting groups that not only protect but also activate or direct reactions at specific sites.
| Protecting Group | Abbreviation | Protected Functionality | Cleavage Conditions | Reference |
|---|---|---|---|---|
| Allyloxycarbonyl | Alloc | Amine, Alcohol | Palladium catalysis (e.g., Pd(PPh₃)₄) | acs.org |
| tert-Butoxycarbonyl | Boc | Amine | Strong acid (e.g., Trifluoroacetic acid) | google.com |
| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) | ub.edu |
| Trimethylsilylethyl | TMSE | Carboxylic Acid | Fluoride source (e.g., TBAF) | acs.org |
A significant push in modern synthetic chemistry is the development of green methodologies, and deprotection strategies are a key target for improvement. Traditional deprotection methods often require harsh reagents and generate substantial waste. Enzymatic deprotection offers a highly selective and environmentally friendly alternative. For example, Candida antarctica lipase (B570770) B (CAL B) has been successfully used for the selective deprotection of the 3'-acetoxy group in cephalosporins where the carboxylic acid is protected as an ester. scispace.com This enzymatic approach proceeds under mild conditions and avoids the side reactions, such as double bond isomerization, that can occur with chemical methods. scispace.com
Bioremediation strategies are also being explored for the removal and degradation of cephalosporins from wastewater, reflecting a broader trend towards lifecycle sustainability in pharmaceuticals. nih.gov Future research will likely expand the toolkit of enzymatic methods for the removal of various protecting groups used in cephalosporin (B10832234) synthesis, contributing to greener manufacturing processes.
Chemo- and Regioselective Functionalization of Complex β-Lactam Systems
Directly modifying the complex cephalosporin core in a selective manner presents a significant challenge. Innovations in chemo- and regioselective functionalization are opening new pathways for creating novel cephalosporin analogs from advanced intermediates.
Late-stage functionalization, the introduction of functional groups into a complex molecule at a late step in the synthesis, is a powerful strategy for rapidly creating a library of analogs from a common intermediate. nih.gov Transition-metal-catalyzed C-H bond activation is a particularly promising approach for this purpose. acs.org This technique allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. rsc.orgnih.gov
While the application of C-H activation directly to cephalosporins is still an emerging area, the principles are well-established for other complex molecules. nih.gov For cephalosporins, this could enable modifications at positions that are traditionally difficult to access. For example, palladium-catalyzed cross-coupling reactions have been developed for the selective functionalization at the C3 position of the cephalosporin core, demonstrating the potential for such strategies. rsc.org Future research will aim to develop catalytic systems that can selectively functionalize various C-H bonds on the cephalosporin scaffold, providing rapid access to novel derivatives with potentially improved biological properties.
| Strategy | Catalyst Type | Description | Potential Application to Cephalosporins | Reference |
|---|---|---|---|---|
| Directed C-H Activation | Transition Metal (e.g., Pd, Rh, Ru) | A directing group within the substrate guides the catalyst to a specific C-H bond for functionalization. | Modification of the acyl side chain or other positions by incorporating a directing group. | acs.org |
| Intramolecular C-H Insertion | Chiral Dirhodium Carboxylate | Catalyzes the insertion of a metal carbene into a C-H bond, forming a new ring. Used for β-lactam synthesis. | Generation of novel fused-ring systems attached to the cephalosporin nucleus. | nih.gov |
| Remote C-H Oxidation | Iron-based catalysts (e.g., Fe(PDP)) | Catalyst-controlled oxidation of C-H bonds at positions remote from existing functional groups. | Introduction of hydroxyl groups at unactivated positions on the cephalosporin skeleton. | nih.gov |
Biocatalysis is emerging as a powerful and sustainable tool in pharmaceutical manufacturing. illinois.edunih.gov Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions. mdpi.com In the context of cephalosporins, engineered enzymes are being developed for various synthetic transformations. For instance, penicillin acylase mutants have been designed for the efficient, kinetically controlled synthesis of cephalosporins like cefprozil (B1668874) and cefaclor, achieving yields as high as 99%. nih.gov
Enzymatic processes can also be used for the construction of the core β-lactam ring itself. Engineered myoglobin (B1173299) variants have been shown to catalyze intramolecular C-H amidation to produce a range of β-, γ-, and δ-lactams with high yield and enantioselectivity. nih.gov More recently, photoenzymatic catalysis using flavin-dependent 'ene'-reductases has been reported for the stereoselective synthesis of β-quaternary lactams, highlighting the potential for biocatalysis to facilitate novel chemical reactions. nih.govresearchgate.net The application of these and other biocatalytic methods to the synthesis of protected intermediates like O-Isobutyl-N-Boc-cefprozil could significantly shorten synthetic routes and improve sustainability. nih.gov
Advanced Materials and Nanosystems for Reaction Catalysis and Purification
The development of advanced materials and nanosystems offers exciting new possibilities for improving the efficiency of chemical synthesis. benthamscience.com In catalysis, nanomaterials can provide high surface areas and unique electronic properties, leading to enhanced catalytic activity and selectivity. Mechanochemical synthesis, which uses mechanical energy to drive reactions, is an environmentally friendly method for preparing advanced nanocatalysts, often in solvent-free conditions. rsc.org
These advanced materials could be applied to various steps in cephalosporin synthesis. For example, nano-catalysts could be developed for more efficient C-H activation or for facilitating protecting group manipulations. Furthermore, functionalized nanosystems and advanced polymers are being investigated for their potential in product purification. These materials can be designed for selective adsorption, enabling simpler and more efficient isolation of intermediates like O-Isobutyl-N-Boc-cefprozil from complex reaction mixtures, thereby reducing solvent use and waste generation associated with traditional methods like chromatography.
Immobilized Catalysts for Sustainable Synthesis
The pharmaceutical industry is increasingly focused on "green chemistry" principles to reduce waste and improve the sustainability of manufacturing processes. In the context of cephalosporin synthesis, the use of immobilized catalysts, particularly enzymes, offers significant advantages.
Detailed Research Findings:
Enzymes, such as penicillin G acylase (PGA), have been successfully immobilized on various supports and used in the synthesis of cephalosporins. researchgate.netnih.govbiosynth.comcarlroth.com Immobilization allows for easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple cycles and reducing downstream purification costs. Research has shown that the choice of support material and the method of immobilization can significantly impact the catalyst's activity and stability. For instance, covalent attachment of PGA to magnetic nanoparticles has been demonstrated as an effective strategy, allowing for simple magnetic separation of the catalyst. plos.org
The application of immobilized enzymes extends to the synthesis of cefprozil itself. Studies have demonstrated the use of immobilized PGA to catalyze the coupling of the cefprozil side chain to the 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (7-APCA) nucleus. researchgate.net This enzymatic approach often proceeds under mild conditions in aqueous media, presenting a more environmentally benign alternative to traditional chemical coupling methods that rely on stoichiometric activating agents and organic solvents.
Future research in this area is directed towards:
Developing more robust and reusable immobilization supports.
Engineering enzymes with enhanced substrate specificity and catalytic efficiency for specific cephalosporin syntheses.
Integrating immobilized enzyme-catalyzed steps into continuous flow manufacturing processes for cephalosporins.
Table 1: Comparison of Support Materials for Enzyme Immobilization in Antibiotic Synthesis
| Support Material | Advantages | Disadvantages |
| Magnetic Nanoparticles | Easy separation, high surface area | Potential for metal leaching |
| Polymeric Resins | Good mechanical stability, tunable properties | Can have mass transfer limitations |
| Silica Gel | High surface area, chemically inert | Can be brittle |
| Agarose | Biocompatible, hydrophilic environment | Lower mechanical strength |
Polymer-Supported Reagents in β-Lactam Chemistry
The use of polymer-supported reagents is another key strategy for simplifying synthetic procedures and purification in β-lactam chemistry. acs.orgacs.orgnih.gov These reagents are covalently bound to a solid support, which allows for their use in excess to drive reactions to completion, followed by simple filtration to remove the spent reagent and its byproducts.
Detailed Research Findings:
One of the most well-established reactions in β-lactam synthesis is the Staudinger cycloaddition of a ketene (B1206846) with an imine. nih.govorganic-chemistry.org Polymer-supported reagents have been developed to facilitate this and other key transformations. For example, a polymer-supported Mukaiyama-type reagent has been successfully used to generate ketenes from carboxylic acids for subsequent Staudinger reactions, leading to the formation of β-lactams. acs.orgacs.org This approach avoids the need for traditional workup procedures to remove byproducts, streamlining the synthesis of β-lactam libraries.
In the context of a hypothetical synthesis involving "O-Isobutyl-N-Boc-cefprozil," a polymer-supported activating agent could be envisioned to replace isobutyl chloroformate. For instance, a polymer-bound chloroformate or a similar activating group could be used to form the mixed anhydride (B1165640) with the N-Boc-protected side chain. This would confine the activating agent to the solid phase, simplifying the purification of the resulting protected cefprozil.
Unexplored avenues in this domain include:
The development of novel polymer-supported coupling reagents with higher efficiency and broader substrate scope for cephalosporin synthesis.
The design of multifunctional polymer-supported systems that can perform multiple synthetic steps in a one-pot fashion.
The application of these reagents in automated, high-throughput synthesis platforms for the discovery of new β-lactam antibiotics.
Table 2: Key Polymer-Supported Reagents in Organic Synthesis
| Reagent Type | Function | Application in β-Lactam Chemistry |
| Polymer-supported triphenylphosphine | Wittig reactions, Mitsunobu reactions | Synthesis of 3-alkenyl cephalosporins |
| Polymer-supported carbodiimide | Amide bond formation | Coupling of side chains to the cephalosporin nucleus |
| Polymer-supported bases (e.g., amine scavengers) | Neutralization of excess acid | Purification of final products |
| Polymer-supported oxidizing/reducing agents | Redox transformations | Modification of side chains |
Q & A
Q. What are the optimal synthetic pathways for O-Isobutyl-N-Boc-cefprozil, and how can reaction efficiency be quantified?
Methodological Answer:
- Use a stepwise synthesis approach, starting with Boc-protection of the cefprozil amine group, followed by isobutyl esterification. Monitor reaction progress via HPLC (High-Performance Liquid Chromatography) to quantify intermediates and final product purity .
- Calculate yield efficiency using molar ratios of starting materials to products and characterize intermediates via FT-IR and NMR spectroscopy. Compare kinetic data (e.g., reaction rates under varying temperatures) to optimize conditions .
Q. Which spectroscopic techniques are most reliable for characterizing O-Isobutyl-N-Boc-cefprozil’s structural integrity?
Methodological Answer:
- Prioritize -NMR and -NMR for verifying Boc-group retention and ester linkage formation. Validate purity using mass spectrometry (HRMS) and correlate findings with X-ray crystallography if crystalline forms are obtainable .
- For stability testing, employ accelerated degradation studies (e.g., exposure to heat, light, and humidity) followed by LC-MS to identify decomposition byproducts .
Q. How can in vitro bioactivity assays be designed to evaluate O-Isobutyl-N-Boc-cefprozil’s antimicrobial efficacy?
Methodological Answer:
- Use standardized microdilution assays (CLSI guidelines) against Gram-positive and Gram-negative bacterial strains. Include controls like unmodified cefprozil and solvent-only blanks.
- Quantify minimum inhibitory concentrations (MICs) and cross-validate results with time-kill curve analyses to assess bactericidal kinetics .
Advanced Research Questions
Q. What strategies resolve contradictions in enantiomeric purity data for O-Isobutyl-N-Boc-cefprozil?
Methodological Answer:
- Apply chiral HPLC or capillary electrophoresis to separate enantiomers. Validate methods using racemic mixtures and spiked samples.
- If discrepancies arise (e.g., conflicting optical rotation values), conduct X-ray diffraction or vibrational circular dichroism (VCD) for absolute configuration confirmation .
- Reference ’s guidance on identifying methodological flaws, such as improper column selection or detector sensitivity limitations .
Q. How can degradation pathways of O-Isobutyl-N-Boc-cefprozil under physiological conditions be modeled computationally?
Methodological Answer:
Q. What experimental designs minimize bias in structure-activity relationship (SAR) studies of O-Isobutyl-N-Boc-cefprozil derivatives?
Methodological Answer:
- Employ a blinded, randomized synthesis and testing protocol. Use a diverse derivative library (e.g., varying substituents at the 3’ and 7’ positions) and assess bioactivity via dose-response curves.
- Apply multivariate analysis (e.g., PCA or PLS regression) to isolate critical structural contributors to antimicrobial activity .
Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
Methodological Answer:
- Conduct interspecies scaling to account for metabolic differences (e.g., cytochrome P450 enzyme variability). Use physiologically based pharmacokinetic (PBPK) modeling to predict human absorption profiles.
- Cross-reference in vitro hepatocyte metabolism data with in vivo plasma concentration-time curves to identify clearance rate mismatches .
Data Presentation and Validation Guidelines
- Tabulate Key Findings : Include tables comparing synthetic yields, MIC values, and degradation half-lives across experimental conditions (Example below) .
| Condition | Yield (%) | Purity (HPLC) | MIC (µg/mL) | Half-life (h) |
|---|---|---|---|---|
| Room Temp, 24h | 78 | 98.5 | 2.0 | 12.3 |
| 40°C, 48h | 65 | 95.2 | 2.5 | 8.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
